Phenyl acetate is an organic compound classified as an ester, formed from the reaction of phenol and acetic acid. Its chemical formula is , and it is characterized by a pleasant, fruity aroma, making it a valuable compound in the fragrance industry. Phenyl acetate has a molecular weight of 136.15 g/mol, a melting point of approximately -30 °C, and a boiling point around 195-196 °C . It is commonly used in various applications due to its solubility in organic solvents and its reactivity in chemical synthesis.
Phenyl acetate is considered to have mild toxicity and is a skin and eye irritant.
Phenyl acetate exhibits various biological activities, particularly in the field of oncology. It has been identified as an antineoplastic agent, showing potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms include:
Phenyl acetate can be synthesized through several methods:
These methods vary in efficiency and yield, depending on the reagents and conditions used.
The applications of phenyl acetate are diverse:
Research on phenyl acetate's interactions focuses on its biochemical effects, particularly regarding its antitumor activity. Studies have shown that it can influence metabolic pathways related to cancer cell proliferation and differentiation. Its role as a metabolite of phenylalanine also highlights its importance in metabolic studies related to amino acid metabolism .
Phenyl acetate shares similarities with several related compounds, including:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Phenylacetic Acid | A carboxylic acid derivative that acts as a plant hormone. | |
Acetophenone | A ketone used in fragrances; has distinct reactivity compared to esters. | |
Ethyl Acetate | An ester with similar functional properties but different applications. |
Phenyl acetate's uniqueness lies in its specific aromatic structure combined with the ester functionality, which allows it to participate effectively in both fragrance applications and complex
Irritant